molecular formula C12H14ClF2N3 B12227020 1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine

1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12227020
M. Wt: 273.71 g/mol
InChI Key: LUPMYKQKOOMFCG-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 3,5-difluorobenzaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar in structure but with a trifluoromethyl group instead of a difluorophenyl group.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro and ethyl group instead of difluorophenyl and pyrazolylmethyl groups.

Uniqueness

1-(3,5-Difluorophenyl)-n-[(1-methyl-1h-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3,5-Difluorophenyl)-n-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₃F₂N₃
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 1006436-32-3

Pharmacological Activities

The compound exhibits a range of biological activities, primarily due to the presence of the difluorophenyl and pyrazole moieties. These functionalities contribute to its interaction with various biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including this one, have shown promising antitumor activity. For instance, studies have demonstrated that related compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies revealed that it possesses significant activity against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) for some tested strains were found to be comparable to standard antibiotics.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and bioavailability.
  • Pyrazole Ring : Known for its ability to interact with various receptors, modifications on the pyrazole ring can lead to increased potency against specific targets.

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry reported that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting a strong potential for development into anticancer agents .
  • Antimicrobial Efficacy : In a comparative study involving various pyrazole derivatives, this compound demonstrated superior activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins involved in cell signaling pathways associated with cancer progression .

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-12(2-3-16-17)8-15-7-9-4-10(13)6-11(14)5-9;/h2-6,15H,7-8H2,1H3;1H

InChI Key

LUPMYKQKOOMFCG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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